4-Bromo-2-chloro-1-ethenyl-benzene
Overview
Description
4-Bromo-2-chloro-1-ethenyl-benzene is an organic compound with the molecular formula C8H6BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-ethenyl-benzene typically involves the halogenation of benzene derivatives. One common method is the bromination of 2-chloro-1-ethenyl-benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Another approach involves the chlorination of 4-bromo-1-ethenyl-benzene using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). This method also requires careful control of reaction conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are typically carried out in continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-ethenyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
4-Bromo-2-chloro-1-ethenyl-benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: In the study of biological pathways and interactions involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-ethenyl-benzene involves its interaction with molecular targets through its reactive functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can affect various molecular pathways, leading to the formation of new compounds or the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chloro-2-ethenyl-benzene: Similar structure but different substitution pattern.
4-Bromo-2-chloro-1-methyl-benzene: Similar halogenation but with a methyl group instead of an ethenyl group.
4-Bromo-2-chloro-1-phenyl-benzene: Similar halogenation but with a phenyl group instead of an ethenyl group.
Uniqueness
4-Bromo-2-chloro-1-ethenyl-benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring along with an ethenyl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
4-bromo-2-chloro-1-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTULBAZGVTKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728107 | |
Record name | 4-Bromo-2-chloro-1-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943742-24-3 | |
Record name | 4-Bromo-2-chloro-1-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-1-ethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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